

commercial availability and suppliers of 3-methylazetidin-3-ol hydrochloride

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Compound of Interest

Compound Name: 3-methylazetidin-3-ol
Hydrochloride

Cat. No.: B053774

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In-Depth Technical Guide to 3-Methylazetidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-methylazetidin-3-ol hydrochloride** (CAS No. 124668-46-8), a key building block in medicinal chemistry. The document details its commercial availability, physicochemical properties, and its significance in the development of novel therapeutics.

Commercial Availability and Suppliers

3-Methylazetidin-3-ol hydrochloride is readily available from a variety of commercial suppliers specializing in research chemicals and pharmaceutical intermediates. Its accessibility makes it a viable starting material for drug discovery and development programs. Leading suppliers offering this compound include, but are not limited to, MedChemExpress, ChemicalBook, ChemBK, Acros Pharmatech, and PharmaBlock Sciences.^{[1][2][3][4]} These vendors typically offer the compound in various quantities, from grams to kilograms, with purities generally reported to be 97% or higher.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of **3-methylazetidin-3-ol hydrochloride** is essential for its effective use in research and synthesis. The following tables summarize the available quantitative data for this compound.

Table 1: General and Physical Properties

Property	Value	Source
CAS Number	124668-46-8	[1] [2] [5]
Molecular Formula	C4H10ClNO	[5]
Molecular Weight	123.58 g/mol	[5]
Appearance	White to off-white solid	MedChemExpress CoA
Purity (by NMR)	≥97.0%	MedChemExpress CoA
Water Content (Karl Fischer)	0.16%	MedChemExpress CoA
Storage Conditions	Room temperature, dry and cool	Sigma-Aldrich

Table 2: Spectroscopic Data

Spectrum Type	Data	Source
¹ H NMR	Consistent with structure	MedChemExpress CoA
Mass Spectrometry	Consistent with structure	MedChemExpress CoA

Note: Detailed spectral data such as specific chemical shifts (ppm) for ¹H NMR and m/z values for mass spectrometry are often provided by the supplier upon request or in the certificate of analysis for a specific batch.

Safety and Handling

3-Methylazetidin-3-ol hydrochloride is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

Table 3: Hazard Identification

Hazard Statement	GHS Classification
Harmful if swallowed	Acute toxicity, oral (Category 4)
Causes skin irritation	Skin corrosion/irritation (Category 2)
Causes serious eye irritation	Serious eye damage/eye irritation (Category 2A)
May cause respiratory irritation	Specific target organ toxicity, single exposure (Category 3)

Source: MedChemExpress Safety Data Sheet

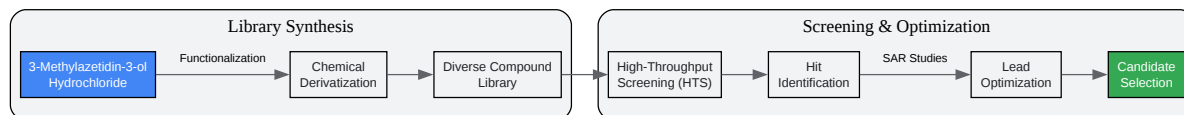
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when working with this compound. All manipulations should be performed in a well-ventilated fume hood.

Role in Drug Discovery and Medicinal Chemistry

The azetidine scaffold is a privileged structure in medicinal chemistry due to its ability to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The strained four-membered ring can act as a rigid linker, influencing the conformation of a molecule and its binding to biological targets.

While specific signaling pathways involving **3-methylazetidin-3-ol hydrochloride** are not extensively documented in publicly available literature, its utility lies in its role as a versatile synthetic intermediate. The hydroxyl and secondary amine functionalities provide convenient handles for further chemical modifications, allowing for the construction of diverse molecular libraries for screening against various therapeutic targets.

The general workflow for utilizing a building block like **3-methylazetidin-3-ol hydrochloride** in a drug discovery program is outlined below.



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Drug discovery workflow utilizing **3-methylazetidin-3-ol hydrochloride**.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **3-methylazetidin-3-ol hydrochloride** are not readily available in the public domain. However, general synthetic strategies for substituted azetidin-3-ols often involve the cyclization of appropriately substituted 1,3-amino alcohols. One common approach is the intramolecular cyclization of a protected 1-amino-2-halopropan-3-ol derivative.

The following diagram illustrates a generalized synthetic pathway to substituted azetidin-3-ols, which could be adapted for the synthesis of 3-methylazetidin-3-ol.



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Generalized synthetic pathway to **3-methylazetidin-3-ol hydrochloride**.

It is important to note that the specific reaction conditions, including reagents, solvents, temperatures, and purification methods, would require optimization for the successful synthesis of **3-methylazetidin-3-ol hydrochloride**. Researchers are advised to consult relevant patents and synthetic organic chemistry literature for detailed procedures on the synthesis of analogous azetidine derivatives.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical manipulations should be carried out by qualified individuals in a properly equipped laboratory, with adherence to all applicable safety regulations.

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